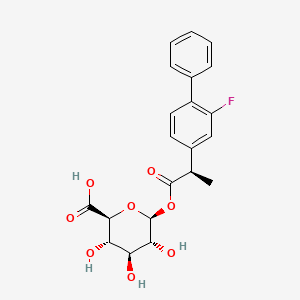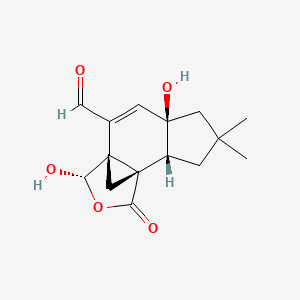
(+)-DIPIVALOYL-D-TARTARIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-DIPIVALOYL-D-TARTARIC ACID: is a chiral compound derived from tartaric acid. It is widely used in asymmetric synthesis and as a resolving agent for racemic mixtures. The compound’s unique stereochemistry makes it valuable in the production of enantiomerically pure substances, which are crucial in pharmaceuticals and other chemical industries.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of (+)-DIPIVALOYL-D-TARTARIC ACID typically involves the esterification of tartaric acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrially, the synthesis is scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: (+)-DIPIVALOYL-D-TARTARIC ACID can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivaloyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Diketones, oxidized derivatives.
Reduction: Alcohols, reduced derivatives.
Substitution: Substituted tartaric acid derivatives.
科学研究应用
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Resolving Agent: Employed to separate racemic mixtures into their enantiomers.
Biology:
Chiral Selector: Utilized in chiral chromatography to separate enantiomers of biologically active compounds.
Medicine:
Pharmaceuticals: Important in the synthesis of chiral drugs, ensuring the production of the desired enantiomer with specific therapeutic effects.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
Molecular Targets and Pathways:
Chiral Interactions: The compound exerts its effects through chiral interactions with other molecules, influencing the stereochemistry of reactions and the formation of enantiomerically pure products.
Pathways: In asymmetric synthesis, it acts as a chiral auxiliary, guiding the formation of the desired enantiomer by creating a chiral environment during the reaction.
相似化合物的比较
(-)-DIPIVALOYL-L-TARTARIC ACID: The enantiomer of (+)-DIPIVALOYL-D-TARTARIC ACID, used for similar purposes but with opposite stereochemistry.
DIBENZOYL-D-TARTARIC ACID: Another derivative of tartaric acid used in asymmetric synthesis and as a resolving agent.
Uniqueness:
Stereochemistry: The specific stereochemistry of this compound makes it particularly effective in certain asymmetric syntheses where the configuration of the product is crucial.
Applications: Its use as a resolving agent and chiral auxiliary is well-established, making it a preferred choice in many synthetic applications.
属性
CAS 编号 |
100874-47-3 |
|---|---|
分子式 |
C14H22O8 |
分子量 |
318.32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride](/img/structure/B1141403.png)
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)

